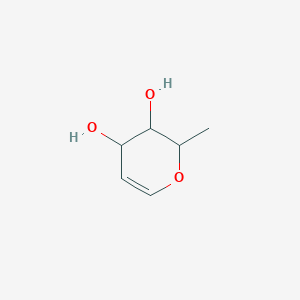

2-Methyl-3,4-dihydro-2H-pyran-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHLHZFXAQVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295407 | |

| Record name | 2,6-anhydro-1,5-dideoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-42-4 | |

| Record name | NSC101757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-anhydro-1,5-dideoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3,4 Dihydro 2h Pyran 3,4 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches to the Dihydropyran Coreresearchgate.netacs.org

The creation of the chiral dihydropyran core of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol relies on methods that can establish multiple stereocenters with high fidelity. Key strategies include leveraging nature's own chiral building blocks, executing stereoselective cyclization reactions, and employing advanced catalytic systems.

Chiral Pool Strategies for Stereocontrolled Constructionacs.org

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.orguleth.ca This approach leverages the inherent chirality of the starting material, which is preserved and transferred through the synthetic sequence to the target molecule, enhancing the efficiency of the total synthesis. wikipedia.org

For the synthesis of substituted dihydropyrans, monosaccharides are frequently employed as chiral precursors. researchgate.net For instance, L-rhamnose can be a starting point for creating chiral 5,6-dihydropyran-2-ones. researchgate.net Similarly, tartaric acid, another member of the chiral pool, provides a scaffold with pre-defined stereocenters that can be elaborated into more complex targets. youtube.com The synthesis of this compound can be envisaged from a suitable carbohydrate precursor where the C2-methyl group and the C3 and C4 diol functionalities are installed by modifying the sugar's existing stereocenters.

Table 1: Examples of Chiral Pool Precursors for Heterocycle Synthesis

| Precursor | Type | Target Motif Example | Reference |

|---|---|---|---|

| L-Rhamnose | Monosaccharide | (+)-Parasorbic acid (a dihydropyranone) | researchgate.net |

| Tartaric Acid | Hydroxy Acid | Spirocyclic ring systems | youtube.com |

| (-)-Pantolactone | Lactone | Part of Epothilone | wikipedia.org |

| Verbenone | Terpene | Part of Paclitaxel (Taxol) | wikipedia.org |

Enantioselective and Diastereoselective Cyclization Reactionsresearchgate.netacs.org

Cyclization reactions are fundamental to forming the dihydropyran ring. Modern synthetic chemistry has developed a host of reactions that proceed with high levels of stereocontrol, yielding specific enantiomers and diastereomers.

Prins Cyclization: The intramolecular Prins cyclization, involving the acid-catalyzed reaction of an alkenol with an aldehyde, is a robust method for constructing oxygenated heterocycles. mdpi.com The silyl-Prins cyclization, in particular, has been used to synthesize cis-2,6-disubstituted dihydropyrans with excellent diastereoselectivity. mdpi.comnih.govnih.gov The stereochemical outcome is rationalized by a transition state that favors a chair-like conformation with substituents in pseudoequatorial positions to minimize steric repulsion. mdpi.com

Domino Michael-Cyclization: A domino Michael-initiated ring closure provides an efficient route to functionalized dihydropyrans. One such method involves a phase-transfer-catalyzed reaction between a Michael acceptor, like a cinnamic thioester, and a nucleophile such as acetylacetone. acs.orgnih.gov This cascade reaction can produce 3,4-dihydropyran-2-ones in high yields and with significant enantioselectivity. acs.orgnih.gov

Vinylogous Aldol (B89426)/Cyclization Cascade: Organocatalytic cascade reactions, such as the vinylogous aldol reaction followed by cyclization, have been developed to construct highly functionalized 5,6-dihydropyran-2-ones. researchgate.net The reaction between a β,γ-unsaturated amide and a β,γ-unsaturated α-keto ester can yield products with a quaternary stereocenter in high yields and excellent enantioselectivities (up to 98% ee). researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Routesacs.org

The use of chiral catalysts, whether small organic molecules (organocatalysts) or metal complexes, is a cornerstone of modern asymmetric synthesis, allowing for the creation of chiral products from achiral or racemic starting materials.

Organocatalysis: Chiral organocatalysts have proven highly effective in synthesizing dihydropyran derivatives.

Cinchona Alkaloids: Derivatives of Cinchona alkaloids are frequently used as phase-transfer catalysts or general base catalysts. acs.orgnih.gov For example, Cinchona-derived quaternary ammonium (B1175870) phenoxides catalyze domino Michael-cyclization reactions to afford dihydropyran-2-ones with high enantioselectivity. acs.org

Amine-Thiourea Catalysts: Bifunctional catalysts, such as those incorporating a tertiary amine and a thiourea (B124793) moiety, are capable of activating both the nucleophile and electrophile simultaneously. A chiral tertiary amine-thiourea catalyst has been successfully used in a vinylogous aldol/cyclization cascade to produce dihydropyran-2-ones with up to 98% enantiomeric excess. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts used in various cycloaddition reactions to form 3,4-dihydropyran-2-ones and related structures from substrates like α,β-unsaturated aldehydes or ketones. mdpi.com

Metal Catalysis: Transition metal catalysts offer unique reactivity for constructing the dihydropyran core.

Ruthenium Catalysis: Ruthenium complexes can catalyze the regioselective migration of double bonds. This has been applied in a de novo synthesis of β-2,6-dideoxypyranoglycosides, where a Ru-catalyzed olefin migration of a dihydropyran allylic acetal (B89532) is the key step. acs.org

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling and hydroalkoxylation reactions. Sequential catalysis involving palladium has been used to construct complex oligosaccharides containing dihydropyran units. acs.org

Titanium Catalysis: A BINOL-titanium tetraisopropoxide (BITIP) catalyst has been employed for the asymmetric allylation of aldehydes, a key step in a sequence to produce nonracemic hydroxy allylsilanes which are then cyclized to form substituted pyrans. nih.gov

Table 2: Comparison of Catalytic Cyclization Methodologies

| Methodology | Catalyst Type | Example Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Michael-Cyclization | Organocatalyst (Phase Transfer) | Cinchona-derived ammonium phenoxide | 3,4-Dihydropyran-2-ones | Up to 88% ee | acs.orgnih.gov |

| Vinylogous Aldol-Cyclization | Organocatalyst (Bifunctional) | Tertiary amine-thiourea C3 | 5,6-Dihydropyran-2-ones | Up to 98% ee | researchgate.net |

| Silyl-Prins Cyclization | Lewis Acid | TMSOTf | cis-2,6-Dihydropyrans | High diastereoselectivity | mdpi.comnih.gov |

| Asymmetric Allylation/Cyclization | Metal Catalyst | BINOL-titanium (BITIP) | Substituted Tetrahydropyrans | High ee | nih.gov |

| Olefin Migration | Metal Catalyst | Ruthenium complex | β-2,6-Dideoxypyranoglycosides | High regioselectivity | acs.org |

Diol Functionalization and Protection Strategies within the Synthetic Sequencemdpi.com

Once the this compound core is synthesized, the two hydroxyl groups offer a platform for further elaboration. The selective manipulation of these groups is critical for building more complex molecules. This requires a robust strategy for protecting and deprotecting the hydroxyls with high regioselectivity. rsc.orgresearchgate.net

Regioselective Protection and Deprotection of Hydroxyl Groups

The challenge in functionalizing diols lies in differentiating between hydroxyl groups that often have similar reactivity. rsc.org Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others, are essential. bham.ac.uk

Common Protecting Groups: A variety of protecting groups are available for alcohols, each with specific introduction and cleavage conditions.

Tetrahydropyranyl (THP) Ethers: Ironically, the dihydropyran moiety itself is the precursor to one of the most common alcohol protecting groups. Alcohols react with 3,4-dihydro-2H-pyran (DHP) under mild acid catalysis to form THP ethers. sigmaaldrich.comnih.gov These are stable to bases, organometallics, and hydrides but are easily removed with dilute acid. sigmaaldrich.com

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and a base like imidazole. They are typically removed with a fluoride (B91410) source (e.g., TBAF) or acid. Steric hindrance often allows for selective protection of less hindered primary alcohols over secondary ones. bham.ac.uk

Benzyl (B1604629) (Bn) Ethers: Introduced with benzyl bromide and a base (e.g., NaH), benzyl ethers are stable to a wide range of conditions but are readily cleaved by hydrogenolysis (H₂/Pd-C). bham.ac.uk

Acetals: Cyclic acetals, such as benzylidene or isopropylidene (acetonide) acetals, are excellent for protecting 1,2- or 1,3-diols simultaneously. bham.ac.uk Isopropylidene acetals are particularly good for protecting 1,2-syn-diols, while benzylidene acetals are often used for 1,3-diols. bham.ac.uk They are typically installed under acidic conditions and removed by acid hydrolysis or hydrogenolysis.

Table 3: Common Hydroxyl Protecting Groups and Their Orthogonality

| Protecting Group (PG) | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Tetrahydropyranyl | THP | DHP, cat. H⁺ | Dilute H⁺ | Stable to base, organometallics, hydrides |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | F⁻ (TBAF) or H⁺ | Stable to base, oxidation |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid, base, redox agents |

| Benzylidene Acetal | - | PhCHO, cat. H⁺ | H₂/Pd-C or H⁺ | Protects 1,3-diols |

| Isopropylidene Acetal | Acetonide | Acetone/2,2-DMP, cat. H⁺ | H⁺ | Protects 1,2-syn-diols |

Stereoselective Introduction of Additional Functionalities

With one hydroxyl group selectively protected, the remaining free hydroxyl can be modified with stereocontrol. The existing stereocenters in the dihydropyran ring can direct the approach of reagents, leading to a diastereoselective reaction.

For example, after the regioselective protection of the C4-hydroxyl group of a (3S,4R)-diol, the C3-hydroxyl is available for further reactions. It could be:

Oxidized to a ketone, which could then undergo stereoselective reduction with a bulky hydride reagent to invert the stereocenter if desired.

Converted into a good leaving group (e.g., tosylate or mesylate) and displaced with a nucleophile via an Sₙ2 reaction, resulting in inversion of configuration at that center.

Alkylated or Acylated to introduce further complexity.

Enzymatic resolutions can also be employed to differentiate between hydroxyl groups in a racemic or diastereomeric mixture, allowing for the isolation of enantiomerically or diastereomerically pure functionalized products. researchgate.net The strategic application of these functionalization techniques, enabled by precise protection-deprotection schemes, is crucial for the successful synthesis of complex natural products and their analogues derived from the this compound scaffold. acs.org

Convergent and Divergent Synthetic Pathways for Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Both convergent and divergent synthetic strategies offer versatile approaches to access a library of related compounds.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. For the synthesis of this compound analogs, a convergent approach could involve the hetero-Diels-Alder reaction between a substituted 1,3-diene and an aldehyde, followed by dihydroxylation of the resulting dihydropyran.

Table 1: Exemplary Convergent Synthesis of a this compound Analog

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Estimated Yield |

| 1 | Substituted 1,3-butadiene | Acetaldehyde | Lewis Acid (e.g., BF₃·OEt₂) | 2-Methyl-3,4-dihydro-2H-pyran | 75-85% |

| 2 | 2-Methyl-3,4-dihydro-2H-pyran | OsO₄ (catalytic), NMO | cis-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol | 80-90% |

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. This strategy is particularly useful for creating a library of analogs from a single precursor. A potential divergent synthesis of this compound analogs could start from a readily available dihydropyran intermediate. This intermediate can then undergo various transformations, such as epoxidation followed by ring-opening, or dihydroxylation with different reagents to yield a range of stereoisomers and functionalized analogs. organic-chemistry.org

For instance, starting with 2-methyl-3,4-dihydro-2H-pyran, treatment with m-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide. Subsequent acid-catalyzed hydrolysis would lead to the trans-diol, while Sharpless asymmetric dihydroxylation could be employed to selectively produce different stereoisomers of the cis-diol. libretexts.orglibretexts.org

Table 2: Divergent Pathways from 2-Methyl-3,4-dihydro-2H-pyran

| Pathway | Reagent(s) | Intermediate/Product | Key Transformation |

| A | OsO₄, NMO | cis-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol | syn-Dihydroxylation |

| B | 1. mCPBA; 2. H₃O⁺ | trans-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol | Epoxidation followed by anti-dihydroxylation |

| C | AD-mix-α or AD-mix-β | Enantiomerically enriched cis-diols | Asymmetric Dihydroxylation |

Retrosynthetic Disconnections and Strategic Bond Formations for the Compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The key disconnections for this compound highlight the strategic bond formations required for its construction.

A primary retrosynthetic disconnection involves the vicinal diol functionality at the C3 and C4 positions. This leads back to the corresponding alkene, 2-methyl-3,4-dihydro-2H-pyran, via a dihydroxylation reaction. libretexts.org This disconnection is highly strategic as numerous methods exist for the stereocontrolled dihydroxylation of alkenes, allowing access to different diastereomers of the target diol. libretexts.orgwikipedia.org

Figure 1: Primary Retrosynthetic Disconnection

Further retrosynthetic analysis of the 2-methyl-3,4-dihydro-2H-pyran intermediate suggests several possible bond formations for the construction of the dihydropyran ring itself. One of the most common and effective strategies is the hetero-Diels-Alder reaction. rsc.org This involves the [4+2] cycloaddition of a 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl compound) with an alkene. For the target molecule, this would translate to the reaction between crotonaldehyde (B89634) (acting as the dienophile) and a suitable enol ether.

Figure 2: Hetero-Diels-Alder Retrosynthesis

Another strategic bond formation to consider is an intramolecular cyclization, such as a Prins-type reaction. This would involve the acid-catalyzed cyclization of a δ-hydroxyalkene. This approach offers good control over the stereochemistry at the C2 position.

Table 3: Strategic Bond Formations in the Synthesis of 2-Methyl-3,4-dihydro-2H-pyran

| Strategic Bond Formation | Forward Reaction | Key Features |

| C-O and C-C bonds | Hetero-Diels-Alder Reaction | Convergent, forms the pyran ring in a single step. |

| C-O bond | Intramolecular Etherification (Prins-type cyclization) | Forms the pyran ring from an acyclic precursor. |

| C=C bond | Elimination from a Tetrahydropyran | Creates the unsaturation needed for subsequent dihydroxylation. |

| C-O bonds (diol) | Dihydroxylation | Introduces the vicinal diol with stereocontrol. libretexts.orglibretexts.org |

By combining these retrosynthetic insights and strategic bond formations, a variety of synthetic routes to this compound and its stereoisomers can be designed and executed, allowing for the preparation of these valuable compounds for further investigation.

Mechanistic Investigations of Reactions Involving 2 Methyl 3,4 Dihydro 2h Pyran 3,4 Diol

Exploration of Hydroxyl Group Reactivity Profiles

The two hydroxyl groups at the C3 and C4 positions are primary sites for a variety of chemical reactions. Their reactivity is influenced by their stereochemical arrangement and the electronic effects of the adjacent methyl group and the dihydropyran ring. Studies on similar compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the reactivity of hydroxyl groups can be significantly different depending on their position within the ring. semanticscholar.orgrsc.org

The hydroxyl groups of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol readily act as nucleophiles, participating in substitution reactions. A common transformation is their conversion into tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols. sigmaaldrich.com This reaction typically proceeds under mild acid catalysis, where the alcohol attacks a protonated dihydropyran. sigmaaldrich.com While the parent dihydropyran is used for this protection, the hydroxyl groups on the title compound can undergo analogous reactions such as esterification or etherification with suitable electrophiles.

The oxygen atoms of the diol can attack electrophilic centers, leading to the formation of new C-O bonds. These reactions are fundamental in modifying the structure for further synthetic steps.

Table 1: Examples of Substitution Reactions at Hydroxyl Centers

| Reaction Type | Reagent | Product Type | Mechanistic Feature |

|---|---|---|---|

| Etherification | Alkyl Halide (in presence of base) | Dialkoxy ether | Williamson Ether Synthesis |

| Esterification | Acyl Chloride / Carboxylic Anhydride | Diester | Nucleophilic Acyl Substitution |

The nucleophilic character of the hydroxyl groups allows them to react with a range of electrophiles. For instance, in heterocyclic chemistry, aromatic substitution reactions can be influenced by the nucleophilicity of such groups. youtube.com

The vicinal diol moiety is susceptible to both oxidation and reduction. The secondary alcohols can be oxidized to the corresponding ketones using a variety of standard oxidizing agents. ucr.edu Reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid), are commonly used for the oxidation of secondary alcohols to ketones. ucr.edu Milder and more selective reagents like manganese dioxide (MnO₂) are effective for oxidizing allylic or benzylic alcohols, though the diol in the title compound is not allylic. ucr.edu

Oxidative cleavage of the C3-C4 bond is also a potential transformation. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave 1,2-diols, resulting in the formation of two carbonyl compounds. In the case of this compound, this would lead to the opening of the pyran ring.

Reductive transformations are less common for a saturated diol but could involve deoxygenation reactions under specific conditions. However, the primary focus is typically on the oxidation of the alcohol functionalities.

Table 2: Oxidative Reactions of the Diol Moiety

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Methyl-2,3-dihydro-4H-pyran-3,4-dione | Oxidation of secondary alcohols |

| Periodic Acid (HIO₄) | Ring-opened dialdehyde | Oxidative cleavage of a 1,2-diol |

Elucidation of Dihydropyran Ring System Transformations

The dihydropyran ring itself is a reactive entity, susceptible to transformations that alter its six-membered structure. The presence of the double bond and the ring oxygen atom makes it prone to ring-opening and rearrangement reactions. researchgate.net

The dihydropyran ring can be opened by various nucleophiles. researchgate.netchim.it This susceptibility makes dihydropyran derivatives valuable precursors for synthesizing a range of heterocyclic and carbocyclic compounds. researchgate.netchim.it The reaction often begins with a nucleophilic attack at an electrophilic carbon center of the ring, such as the carbon atom beta to the oxygen in the vinyl ether system (C5), which can be enhanced if an electron-withdrawing group is present. researchgate.net For example, butyllithium (B86547) can promote the opening of a pyran ring via a retro-Michael reaction. researchgate.net In other cases, acid-catalyzed hydrolysis of the enol ether moiety can initiate ring-opening.

Conversely, ring-closing reactions are a powerful method for synthesizing dihydropyran systems. organic-chemistry.org Olefinic ring-closing metathesis (RCM) using catalysts like the Grubbs' catalyst is a prominent method for forming 3,6-dihydro-2H-pyran rings from acyclic diene precursors. organic-chemistry.orgkoreascience.kr This reaction involves the formation of a new double bond within the ring and is tolerant of many functional groups. koreascience.kr

Rearrangements and isomerizations of the dihydropyran skeleton can occur, often catalyzed by acids or bases. For instance, the double bond within the ring can migrate under certain conditions. Ruthenium carbene complexes, activated by hydride sources like NaH or NaBH₄, can catalyze the migration of double bonds in allyl ethers to form cyclic enol ethers. organic-chemistry.org While this compound itself is a cyclic enol ether, related structures can undergo rearrangements to form more stable isomers or different ring systems. chim.it

Catalytic Transformations of the Compound

Catalysis plays a crucial role in many reactions involving dihydropyran derivatives. researchgate.netresearchgate.netresearchgate.net Catalysts can enhance reaction rates, improve selectivity, and enable transformations that are otherwise difficult to achieve.

Acid catalysis is frequently employed, for example, in the addition of alcohols to the double bond of dihydropyran to form acetals. sigmaaldrich.com Transition metal catalysis is also widely used. Palladium-catalyzed reactions can be used for the divergent synthesis of oxygen-containing heterocycles. organic-chemistry.org Copper(II) complexes have been shown to catalyze hetero-Diels-Alder reactions to form dihydropyran rings. organic-chemistry.org Furthermore, titanocene-catalyzed reductive domino reactions have been developed to synthesize fluorinated dihydropyrans. organic-chemistry.org

In recent years, organocatalysis using N-heterocyclic carbenes (NHCs) has emerged as a powerful tool for synthesizing dihydropyran-2-ones and related structures through various cycloaddition reactions. mdpi.com

Table 3: Examples of Catalytic Transformations

| Catalyst Type | Reaction | Purpose | Reference |

|---|---|---|---|

| Grubbs' Catalyst (Ruthenium) | Ring-Closing Metathesis (RCM) | Formation of the dihydropyran ring | organic-chemistry.orgkoreascience.kr |

| p-Toluenesulfonic acid | Acetal (B89532) formation | Protection of alcohols | sigmaaldrich.com |

| Palladium(II) complexes | Arylative cyclization of alkynols | Synthesis of oxygen heterocycles | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHC) | Annulation reactions | Synthesis of dihydropyranones | mdpi.com |

Acid- and Base-Catalyzed Processes

The reactivity of this compound under acidic and basic conditions is governed by the interplay of its functional groups. The diol moiety and the enol ether-like system are particularly susceptible to catalysis.

Under acidic conditions, the protonation of one of the hydroxyl groups can facilitate its elimination as a water molecule, leading to the formation of a carbocationic intermediate. This intermediate can then undergo rearrangement or reaction with a nucleophile. For instance, in related dihydropyran systems, acid catalysis is employed to achieve cyclization and the formation of pyran rings. The generally accepted mechanism for such reactions involves the generation of an initial oxocarbenium ion intermediate, which then proceeds through a cyclization pathway. mdpi.com In the case of this compound, acid-catalyzed dehydration could lead to the formation of a more conjugated system or undergo skeletal rearrangements. The removal of the protecting group on a 1,3-diol moiety in a 3,4-dihydropyran derivative has been shown to proceed via acid treatment to yield the diol product, which can then undergo intramolecular ketal formation. wikipedia.org

Base-catalyzed reactions, on the other hand, typically involve the deprotonation of the hydroxyl groups. This can enhance their nucleophilicity or initiate elimination reactions. In studies on related 2H-pyran-2,5-diones, base catalysis has been effectively used to promote Diels-Alder reactions. pkusz.edu.cnresearchgate.netnih.gov For this compound, a strong base could facilitate the formation of an alkoxide, which might participate in intramolecular reactions or intermolecular processes. Furthermore, a novel method for the isomerization of cis-1,2-diols to the thermodynamically more stable trans-diequatorial-1,2-diols has been developed, which proceeds under mild conditions with a photoredox catalyst. nih.gov This type of transformation, which involves a reversible hydrogen atom transfer pathway, could potentially be applied to modulate the stereochemistry of the diol in this compound. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for the functionalization of molecules like this compound. The double bond and the hydroxyl groups are potential sites for a variety of metal-mediated transformations. mdpi.com

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are not prevalent, the principles can be extended. For example, palladium complexes have been shown to catalyze the cyclodehydration of diols, which could be a potential reaction pathway for the subject compound. acs.org Another relevant transformation is olefin metathesis, catalyzed by ruthenium-based complexes like the Grubbs catalyst. This could be used to form new carbon-carbon bonds by reacting the double bond of the pyran ring with other olefins. organic-chemistry.org

Recent research has also demonstrated the use of novel catalysts, such as Tantalum-based metal-organic frameworks (Ta-MOF), for the synthesis of 1,4-dihydropyran derivatives in multicomponent reactions. nih.gov Such catalysts could potentially be adapted for reactions involving this compound. Gold catalysts have also been shown to be effective in the synthesis of 2-methyl-pyran-4-one derivatives from acetylketene and terminal acetylenes, with significantly higher yields compared to uncatalyzed reactions. researchgate.net

The following table summarizes the yields of some transition metal-catalyzed reactions on related pyran and diol systems, illustrating the potential for these catalysts to be applied to this compound.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

| IPrAuCl | Cyclization | 2,2,6-trimethyl-4H-1,3-dioxin-4-one and phenyl acetylene | 2-methyl-6-phenyl-4H-pyran-4-one | 95 | researchgate.net |

| Ta-MOF | Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate | 1,4-dihydropyran derivatives | High | nih.gov |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Indole derivative and vinyl bromide | Indolylether | 83 | mdpi.com |

| Grubbs' Catalyst | Olefin Metathesis/Double Bond Migration | Allyl ethers | Cyclic enol ethers | - | organic-chemistry.org |

| C₂(oxazoline)-Cu(II) | Inverse Electron Demand Hetero Diels-Alder | α,β-unsaturated carbonyls and enol ethers | Dihydropyrans | High | organic-chemistry.org |

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and predicting product distributions. The interplay between kinetic and thermodynamic control can be particularly complex in molecules with multiple reactive sites.

Studies on the oxidation of vicinal diols have shown that these reactions can proceed via glycol bond fission to yield carbonyl compounds. researchgate.net The reaction kinetics are often first-order with respect to the oxidant and exhibit Michaelis-Menten type kinetics with respect to the diol, suggesting the formation of a pre-equilibrium complex. researchgate.net For this compound, oxidation would likely lead to cleavage of the C3-C4 bond.

The hydrothermal dehydration of cyclic diols has been investigated as a model for the conversion of biomass-derived polyols. elsevierpure.com These studies reveal that diols generally dehydrate more slowly than simple alcohols due to complex reaction pathways influenced by hydrogen bonding between the hydroxyl groups. This hydrogen bonding can affect the balance between E1 and E2 elimination mechanisms. elsevierpure.com

In the context of cycloaddition reactions, such as the Diels-Alder reaction, the thermodynamics can be significantly influenced by the stability of both the reactants and the products. For furan-based Diels-Alder reactions, which share the cyclic ether motif with dihydropyrans, it has been noted that these reactions are often under thermodynamic rather than kinetic control. nih.gov This is an important consideration for reactions involving the double bond of this compound. The reversibility of such reactions can play a key role in determining the final product distribution, a factor that is also highlighted in studies of proline-catalyzed aldol (B89426) reactions. rsc.org

The following table presents kinetic data for the oxidation of some diols, which can serve as a reference for predicting the reactivity of this compound.

| Diol | Oxidant | Rate Constant (k₂) at 298 K (dm³ mol⁻¹ s⁻¹) | Reference |

| Ethane-1,2-diol | Benzyltrimethylammonium tribromide | 0.23 | researchgate.net |

| Propane-1,2-diol | Benzyltrimethylammonium tribromide | 0.35 | researchgate.net |

| Butane-2,3-diol | Benzyltrimethylammonium tribromide | 0.54 | researchgate.net |

| 2-Methoxyethanol | Benzyltrimethylammonium tribromide | 1.15 | researchgate.net |

Comprehensive Stereochemical and Conformational Analysis of 2 Methyl 3,4 Dihydro 2h Pyran 3,4 Diol

Determination of Absolute and Relative Stereochemistry

The molecule 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol possesses multiple chiral centers, giving rise to several possible stereoisomers. Determining the precise spatial orientation of the methyl and hydroxyl substituents is critical for understanding its chemical and biological properties. A combination of chiroptical spectroscopy, advanced nuclear magnetic resonance (NMR) techniques, and X-ray crystallography of suitable derivatives provides a powerful toolkit for this purpose. researchgate.netresearcher.life

The relative configuration describes the orientation of stereocenters in relation to one another within the molecule, while the absolute configuration defines the precise three-dimensional arrangement of atoms in space, distinguishing between enantiomers. researcher.lifetaylorandfrancis.com For instance, one possible stereoisomer is (2S,3S,4R)-2-methyl-3,4-dihydro-2H-pyran-3,4-diol. nih.gov The establishment of such configurations relies on a suite of sophisticated analytical methods.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for assigning the absolute configuration of chiral molecules. researchgate.netmdpi.com These methods measure the differential absorption of left and right-circularly polarized light, which is exquisitely sensitive to the molecule's three-dimensional structure. thieme-connect.de

For complex molecules, experimental ECD and ORD spectra are often compared with spectra predicted by quantum chemical calculations for all possible stereoisomers. researchgate.netmdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com This approach has been successfully applied to related dihydropyran-containing natural products. For example, the absolute configuration of radicinol, a compound with a similar structural motif, was determined by applying the exciton (B1674681) chirality method to the ECD spectrum of its bis-p-chlorobenzoate derivative. mdpi.com

Vibrational Circular Dichroism (VCD), another chiroptical technique, can also provide valuable stereochemical information and has been used to determine the absolute configuration of related pyranpyran-4,5-diones like cochliotoxin. mdpi.com

NMR spectroscopy is a cornerstone for determining the relative stereochemistry of organic molecules. researcher.life Several NMR parameters are particularly useful for this purpose:

Nuclear Overhauser Effect (NOE): NOE experiments reveal through-space proximity between protons. Correlations observed in NOESY or ROESY spectra can establish the relative orientation of substituents on the dihydropyran ring. For instance, an NOE between the methyl group at C2 and a proton at C3 or C4 would indicate a cis relationship. ipb.pt

J-Coupling Constants: The magnitude of the coupling constant (J-value) between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents on a ring system. Different J-values are expected for cis and trans relationships between protons on the dihydropyran ring. ipb.ptthieme-connect.de

Chemical Shifts: The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the stereochemical environment. thieme-connect.de For example, axial and equatorial substituents experience different shielding and deshielding effects, leading to predictable differences in their chemical shifts.

Anisotropic Effects: The magnetic anisotropy of certain functional groups can influence the chemical shifts of nearby protons, providing further clues about the molecule's stereochemistry.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are routinely used to assign all the proton and carbon signals in the molecule, which is a prerequisite for a detailed stereochemical analysis. ipb.pt

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. thieme-connect.de For molecules like this compound, which may be difficult to crystallize directly, the formation of crystalline derivatives is a common strategy. thieme-connect.de

By reacting the hydroxyl groups with reagents that introduce bulky or chromophoric groups, it is often possible to obtain solid materials suitable for X-ray diffraction analysis. taylorandfrancis.com The resulting crystal structure reveals the precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry. thieme-connect.deresearchgate.net For instance, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been determined, providing detailed insights into the conformation of the dihydropyran ring. researchgate.netresearchgate.net

Table 1: Comparison of Stereochemical Analysis Techniques

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Chiroptical Spectroscopy (ECD, ORD) | Absolute Configuration | Requires small amounts of sample, non-destructive. thieme-connect.de | Often requires computational support for interpretation. mdpi.com |

| Advanced NMR (NOE, J-coupling) | Relative Stereochemistry, Conformation | Provides detailed information about solution-state structure. researcher.life | Does not directly provide absolute configuration. |

| X-ray Crystallography | Absolute and Relative Stereochemistry, Solid-State Conformation | Unambiguous structure determination. thieme-connect.de | Requires a suitable single crystal, which can be difficult to obtain. thieme-connect.de |

Conformational Landscape and Dynamics of the Dihydropyran Ring

The dihydropyran ring in this compound is not planar and can adopt several different conformations. Understanding the conformational preferences and the energy barriers between them is crucial for a complete description of the molecule's structure and reactivity. beilstein-journals.org

The six-membered dihydropyran ring typically adopts half-chair or sofa conformations to minimize steric strain. The presence of substituents further influences the conformational equilibrium. For instance, bulky groups will generally prefer to occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. rsc.org

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique for studying conformational dynamics. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes that provide information about the conformational equilibrium and the energy barriers to ring inversion.

At low temperatures, the interconversion between different conformations may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the coalescence temperature and the line shapes can provide quantitative data on the activation energy of the conformational change.

Computational chemistry provides a powerful complement to experimental studies of molecular conformation. mdpi.comchemrxiv.org Using methods such as molecular mechanics and density functional theory (DFT), it is possible to calculate the relative energies of different conformations and the energy barriers between them. beilstein-journals.orgmdpi.com

A systematic conformational search can be performed to identify all low-energy conformers. nih.gov Subsequent geometry optimization and frequency calculations provide the relative free energies of these conformers, allowing for the prediction of the most stable conformation and the Boltzmann distribution of conformers at a given temperature. mdpi.com These calculations can also predict NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. beilstein-journals.org

Table 2: Common Conformations of Six-Membered Rings

| Conformation | Description | Relative Energy (Typical) |

|---|---|---|

| Chair | Most stable conformation for cyclohexane, with minimal angle and torsional strain. | Lowest |

| Twist-Boat | A flexible conformation that is an intermediate in the chair-to-chair interconversion. | Higher |

| Boat | A higher energy conformation with significant steric strain from "flagpole" interactions. | Higher |

| Half-Chair | A common conformation for cyclohexene (B86901) and dihydropyran rings. | Intermediate |

| Sofa | A conformation where five atoms are in a plane and one is out of the plane. | Intermediate |

Enantiomeric and Diastereomeric Purity Assessment Techniques

The determination of enantiomeric and diastereomeric purity of this compound relies on advanced analytical methodologies capable of distinguishing between subtle stereochemical differences. The primary techniques utilized are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often in conjunction with derivatization strategies to enhance separation.

Chiral chromatography is the cornerstone for the separation of enantiomers and diastereomers. This technique utilizes a chiral environment, either a chiral stationary phase (CSP) or a chiral additive in the mobile phase, to induce differential interactions with the stereoisomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used method for the enantiomeric and diastereomeric resolution of cyclic compounds like pyran derivatives. nih.gov The separation is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including those with hydroxyl groups. unife.it For this compound, columns like Chiralpak® and Chiralcel® series, which are based on derivatized cellulose or amylose coated on a silica (B1680970) support, are expected to provide good resolution.

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. mdpi.com

Illustrative HPLC Separation Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | Based on increasing retention time for the different stereoisomers |

Gas Chromatography (GC):

Chiral Gas Chromatography is another valuable technique, particularly for volatile and thermally stable compounds. chromatographyonline.com Although diols like this compound may require derivatization to increase their volatility and thermal stability, chiral GC can offer high-resolution separations. gcms.cz Cyclodextrin-based chiral stationary phases are commonly employed in capillary GC for the separation of a wide range of enantiomers, including alcohols and diols. researchgate.net These cyclodextrin (B1172386) derivatives, such as permethylated or acylated beta- or gamma-cyclodextrins, create chiral cavities into which the enantiomers can include themselves to varying extents, leading to separation. chromatographyonline.com

Illustrative GC Separation Parameters:

The following table provides a representative example of GC conditions that could be applied for the analysis of the derivatized stereoisomers of this compound.

| Parameter | Value |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 275 °C |

| Analyte Form | Derivatized (e.g., as trimethylsilyl (B98337) ethers) |

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or to enhance the separation of its stereoisomers. For a diol like this compound, derivatization can serve two primary purposes: to increase volatility for GC analysis and to convert enantiomers into diastereomers for separation on a non-chiral column. nih.gov

Derivatization for GC Analysis:

To analyze this compound by GC, the polar hydroxyl groups are typically converted to less polar and more volatile ethers or esters. A common method is silylation, where the hydroxyl groups react with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers. These derivatives are more thermally stable and exhibit better chromatographic behavior.

Derivatization to Form Diastereomers:

An alternative approach to using a chiral stationary phase is to react the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatographic column. nih.gov For the diol functional groups in this compound, chiral acids or their activated derivatives can be used as CDAs to form diastereomeric esters. For instance, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride is a well-known CDA for determining the enantiomeric excess of alcohols.

Table of Common Derivatization Reagents for Diols:

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability for GC |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Hydroxyl | Diastereomeric Esters | Separation of enantiomers on achiral columns (HPLC or GC) |

| (1S)-(-)-Camphanic chloride | Hydroxyl | Diastereomeric Esters | Separation of enantiomers on achiral columns |

Derivatization and Analog Development for Structure Activity Relationship Sar Studies in Non Clinical Contexts

Synthesis of Ethers, Esters, and Acetals of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol

The presence of two hydroxyl groups at the C3 and C4 positions offers a prime site for derivatization. Standard organic synthesis protocols can be employed to convert these alcohols into a variety of ethers, esters, and acetals. These modifications allow for systematic exploration of how sterics, electronics, and hydrogen bonding potential influence biological activity.

Ethers: The synthesis of ether derivatives can be achieved through reactions like the Williamson ether synthesis, where the diol is treated with a base followed by an alkyl halide. The versatility of this reaction allows for the introduction of a wide range of alkyl and aryl groups. Dihydropyran rings themselves are known to be stable to alkali conditions and various organometallic reagents, making such syntheses feasible. sigmaaldrich.com

Esters: Esterification of the diol can be readily accomplished by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with carboxylic acids. This introduces carbonyl functionalities, which can act as hydrogen bond acceptors and introduce polarity.

Acetals: The vicinal diol is particularly well-suited for the formation of cyclic acetals and ketals upon reaction with aldehydes and ketones under acidic conditions. This modification locks the C3-C4 bond conformationally and replaces the two hydroxyl groups with a bulkier, non-polar cyclic structure. Such derivatives are valuable for probing the spatial requirements of a binding pocket. The synthesis of fused acetals has been demonstrated through the cycloaddition of 1,3-dicarbonyl compounds to cyclic enol ethers, indicating the amenability of the pyran scaffold to such transformations. researchgate.net

The following table outlines potential synthetic routes for these derivatives.

| Derivative Type | Reagent Class | Example Reagent | General Conditions | Resulting Functional Group |

| Ether | Alkyl Halide | Methyl Iodide (CH₃I) | Strong base (e.g., NaH) | Methoxy (-OCH₃) |

| Ether | Alkyl Halide | Benzyl (B1604629) Bromide (BnBr) | Strong base (e.g., NaH) | Benzyloxy (-OBn) |

| Ester | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | Acetate (-OCOCH₃) |

| Ester | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Base or Acid Catalyst | Acetate (-OCOCH₃) |

| Acetal (B89532) (cyclic) | Aldehyde | Benzaldehyde (C₆H₅CHO) | Acid Catalyst (e.g., TsOH) | Benzylidene Acetal |

| Ketal (cyclic) | Ketone | Acetone ((CH₃)₂CO) | Acid Catalyst (e.g., TsOH) | Acetonide |

Introduction of Heteroatoms and Additional Functional Groups onto the Scaffold

To expand the chemical space and introduce new interaction points, heteroatoms and other functional groups can be incorporated into the this compound scaffold. These modifications can dramatically alter the molecule's electronic properties, polarity, and geometry.

Halogenation: The introduction of fluorine, a common modification in medicinal chemistry, can be achieved through various synthetic strategies. For instance, diverse 6-fluoro-3,4-dihydro-2H-pyrans have been successfully prepared through the derivatization of cross-coupling products. organic-chemistry.org Regiocontrolled fluorination of related 2-hydroxyalkyl dihydropyrans has also been demonstrated using reagents like DAST (diethylaminosulfur trifluoride). researchgate.net

Nitrogen and Sulfur Introduction: The reactivity of the dihydropyran ring allows for the synthesis of fused heterocyclic systems. For example, β-carbonyl-substituted dihydropyrans react with N-nucleophiles like guanidine (B92328) to form fused pyrimidine (B1678525) rings. chim.it This suggests that oxidation of one of the diol's hydroxyl groups to a ketone could provide an intermediate for synthesizing pyran-fused nitrogen heterocycles. Similarly, reactions could be devised to introduce sulfur-containing functional groups.

Carbonyl and Carboxyl Groups: Oxidation of the secondary alcohols at C3 and C4 can yield the corresponding ketones. A practical synthesis for the related dihydro-2H-pyran-3(4H)-one has been reported starting from α-ketoglutaric acid, demonstrating the stability of such keto-pyran structures. researchgate.netresearchgate.net Further reaction of dihydropyran derivatives with reagents like oxalyl chloride can lead to the formation of keto esters or pyran-carboxylic acids, depending on the reaction conditions. researchgate.net

The table below summarizes potential modifications to introduce diverse chemical functionalities.

| Modification | Method | Reagent Example | Potential Functional Group |

| Fluorination | Titanocene-catalyzed domino reaction | N/A (Multi-step synthesis) | Fluoro (-F) at C6 |

| Oxidation | Alcohol Oxidation | PCC or Swern Oxidation | Ketone (-C=O) at C3/C4 |

| Heterocycle Fusion | Condensation with N-binucleophiles | Guanidine (on keto-derivative) | Fused Pyrimidine Ring |

| Carboxylation | Reaction with oxalyl chloride | Oxalyl Chloride ((COCl)₂) | Carboxylic Acid (-COOH) |

Exploration of Structure-Reactivity Relationships within a Series of Analogs

The reactivity of the dihydropyran ring is highly dependent on its substitution pattern. SAR studies often involve synthesizing a series of analogs to understand how these structural changes influence chemical reactivity, which in turn can correlate with biological activity. The presence of two non-equivalent electrophilic centers in some dihydropyran derivatives dictates their chemical potential in reactions. chim.it

Electronic Effects: Introducing electron-withdrawing groups (EWGs), such as trifluoroacetyl or cyano groups, onto the pyran ring enhances its character as a Michael acceptor and increases the electrophilicity of the ring carbons. chim.it Conversely, electron-donating groups (EDGs), like alkoxy or alkyl groups, would be expected to increase the electron density of the double bond, making it more susceptible to electrophilic attack.

Steric Effects: The steric bulk of substituents can influence the approach of reagents and the conformation of the ring, thereby altering reactivity. For example, in the synthesis of pyrazolopyridinyl pyrimidine derivatives from a different scaffold, it was noted that smaller alkyl or cycloalkane substituents led to better activity, highlighting the sensitivity to steric effects. nih.gov For the this compound scaffold, varying the size of ether or ester groups at the C3/C4 positions would systematically probe steric tolerance in a target-binding site.

A hypothetical series of analogs and their expected reactivity trends are presented below.

| Analog Feature | Example Substituent | Position | Expected Effect on Reactivity |

| Electron-Donating | Methoxy (-OCH₃) | C3/C4 | Increases double bond nucleophilicity |

| Electron-Withdrawing | Acetate (-OAc) | C3/C4 | Decreases double bond nucleophilicity |

| Electron-Withdrawing | Trifluoromethyl (-CF₃) | C6 | Enhances electrophilicity of the ring |

| Steric Hindrance | tert-Butyl ether | C3/C4 | May hinder reactions at nearby centers |

Design and Synthesis of Molecular Probes for Mechanistic Biological Research (In Vitro)

To investigate the mechanism of action and identify the cellular targets of bioactive compounds, molecular probes are indispensable tools. nih.gov Starting from the this compound scaffold, derivatives can be designed and synthesized to incorporate reporter tags or reactive groups for in vitro biological studies.

Affinity-Based Probes: A common strategy involves attaching a biotin (B1667282) molecule to the lead compound. Biotin's high affinity for avidin (B1170675) or streptavidin allows for the pull-down and identification of target proteins from cell lysates. For the pyran-diol scaffold, a biotin tag could be tethered to one of the hydroxyl groups via a flexible linker to minimize interference with target binding. The synthesis of such probes has been successfully applied to other systems, such as glutarimide (B196013) derivatives, for target identification. nih.gov

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) allows for the visualization of the compound's localization within cells using fluorescence microscopy. The choice of fluorophore depends on the specific requirements of the experiment (e.g., excitation/emission wavelengths, brightness). The synthesis would involve conjugating a fluorophore with a reactive handle (e.g., an NHS ester or isothiocyanate) to an available functional group on the pyran analog, such as an amine introduced during derivatization.

Photo-Affinity Probes: For covalent capture of target proteins, a photoreactive group (e.g., an azide (B81097) or benzophenone) can be incorporated. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling more robust identification.

The following table details the design of such molecular probes.

| Probe Type | Tag/Group | Attachment Strategy | In Vitro Application |

| Affinity Probe | Biotin | Amide or ether linkage via a spacer arm to a hydroxyl group. | Target protein pull-down and identification (Affinity Purification-Mass Spectrometry). |

| Fluorescent Probe | Fluorescein, Rhodamine | Conjugation to a modified analog containing a reactive handle (e.g., an amine). | Visualization of subcellular localization via fluorescence microscopy. |

| Photo-Affinity Probe | Phenyl Azide, Benzophenone | Incorporation into the scaffold, for example, on an aryl ether substituent. | Covalent labeling and identification of direct binding partners. |

Computational and Theoretical Chemistry Studies of 2 Methyl 3,4 Dihydro 2h Pyran 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, energy, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a leading computational method for investigating the electronic structure of molecules. imperial.ac.ukaps.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a balance between accuracy and computational cost. imperial.ac.uk For this compound, DFT calculations are employed to determine its ground state geometry, electronic properties, and molecular orbitals.

DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations typically show that the dihydropyran ring adopts a half-chair conformation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and based on typical results for similar compounds, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value |

| Total Energy | -498.1234 Hartree |

| Dipole Moment | 2.58 Debye |

| HOMO Energy | -6.45 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 7.68 eV |

This interactive table provides hypothetical data based on DFT calculations for similar molecules.

Ab Initio Methods for Reaction Energetics and Transition State Characterization

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. acs.org These methods, such as Møller-Plesset perturbation theory (MP2), are often used to provide highly accurate energetic information for chemical reactions, including the characterization of transition states. researchgate.netresearchgate.net

For this compound, ab initio calculations can model various potential reactions, such as dehydration, oxidation, or ring-opening reactions. acs.org By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is vital for predicting the feasibility and kinetics of a reaction. For instance, the energy barrier for a ring-opening reaction can be calculated to assess the stability of the pyran ring under different conditions. researchgate.net

Table 2: Example of Ab Initio Calculated Reaction Energetics for a Hypothetical Dehydration Reaction (Note: The following data is for illustrative purposes.)

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.00 (Reference) |

| Energy of Transition State | +35.5 |

| Energy of Products | -10.2 |

| Activation Energy (Ea) | +35.5 |

| Enthalpy of Reaction (ΔH) | -10.2 |

This interactive table presents hypothetical energy values for a reaction involving this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound. nih.gov These methods use classical physics to model the interactions between atoms, allowing for the simulation of larger systems over longer timescales than quantum methods. youtube.com

The dihydropyran ring can exist in various conformations, such as half-chair, boat, and twist forms. researchgate.net The presence of methyl and diol substituents adds further conformational complexity. MM calculations can be used to perform a systematic search of the conformational space to identify low-energy conformers. MD simulations provide insight into the dynamic behavior of the molecule, showing how it transitions between different conformations over time and how it interacts with solvent molecules, such as water, through hydrogen bonding.

Table 3: Relative Energies of Key Conformers of this compound (Note: Data is illustrative, based on a generic force field like MMFF94.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Half-Chair (Axial -OH) | 0.00 | 55.2 |

| Half-Chair (Equatorial -OH) | 1.25 | -54.8 |

| Boat | 5.80 | 0.5 |

| Twist-Boat | 5.10 | 30.1 |

This interactive table shows hypothetical relative energies for different conformations.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, ECD)

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

DFT and ab initio methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy. researchgate.net Similarly, vibrational frequencies from calculations can be correlated with experimental Infrared (IR) spectra to aid in peak assignment. Electronic circular dichroism (ECD) spectra can also be simulated to determine the absolute configuration of chiral centers.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: Predicted values are hypothetical and for demonstration purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 75.1 | 74.8 |

| C3 | 70.5 | 70.2 |

| C4 | 68.9 | 68.5 |

| C5 | 128.3 | 127.9 |

| C6 | 101.2 | 100.8 |

| CH₃ | 21.4 | 21.1 |

This interactive table compares hypothetical predicted NMR data with potential experimental values.

Cheminformatics and Machine Learning Approaches for Virtual Analog Screening and Property Prediction (Non-Clinical)

Cheminformatics and machine learning offer powerful strategies for exploring the chemical space around this compound and predicting the properties of its analogs without synthesizing them. mdpi.com These approaches are used for virtual screening to identify new molecules with potentially enhanced biological activity or improved physicochemical properties. researchgate.net

By creating a virtual library of analogs of this compound, machine learning models, trained on existing data, can predict properties such as solubility, lipophilicity (logP), and potential biological targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with specific activities, guiding the design of more potent and selective compounds. researchgate.net

Table 5: Hypothetical Workflow for Virtual Screening of Analogs

| Step | Description | Tools/Methods |

| 1. Library Generation | Create a virtual library of analogs by modifying functional groups. | Combinatorial chemistry software |

| 2. Descriptor Calculation | Calculate molecular descriptors (e.g., molecular weight, logP, polar surface area). | Cheminformatics toolkits (e.g., RDKit) |

| 3. Property Prediction | Use pre-trained machine learning models to predict ADME properties. | SwissADME, QSAR models researchgate.net |

| 4. Docking/Scoring | Dock high-ranking candidates into a target protein's active site. | AutoDock, Glide |

| 5. Hit Selection | Select top candidates for synthesis and experimental validation. | Based on docking scores and predicted properties |

This interactive table outlines a typical virtual screening process.

Emerging Applications and Material Science Research Beyond Biological Contexts

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis Research

The inherent chirality of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol, stemming from its multiple stereocenters, makes it a candidate for investigation as a chiral auxiliary or ligand in asymmetric catalysis. Chiral diols are a well-established class of ligands and organocatalysts that can create a specific chiral environment around a metal center or substrate, thereby directing a reaction to favor the formation of one enantiomer over the other. nih.gov The hydroxyl groups of a diol can coordinate to Lewis acidic sites of reagents, which is a key mechanism for inducing enantioselectivity. nih.gov

While specific research detailing the use of this compound in this capacity is limited in publicly available literature, the broader success of chiral diol-based scaffolds, such as BINOLs and TADDOLs, provides a strong rationale for its potential. nih.gov The synthesis of novel chiral diol ligands is an active area of research, with scientists continuously exploring new molecular frameworks to act as effective organocatalysts. researchgate.netresearchgate.net The development of new families of chiral ligands is often pursued through the parallel synthesis and high-throughput screening of modular building blocks. core.ac.uk The structural rigidity and defined stereochemistry of dihydropyran diols could offer unique steric and electronic properties when complexed with a metal, potentially leading to high levels of enantiocontrol in various chemical transformations. dicp.ac.cn

Incorporation into Polymeric Scaffolds and Advanced Materials Development

The presence of two hydroxyl groups in this compound offers reactive sites for its incorporation into polymeric structures. Diols are fundamental monomers in the synthesis of polyesters and polyurethanes through step-growth polymerization. mdpi.comresearchgate.net The dihydropyran ring itself can also be involved in polymerization reactions. For instance, 3,4-dihydro-2H-pyran can undergo polymerization with itself or be copolymerized with other unsaturated monomers. nih.govfigshare.com

The functional groups on this compound could allow for the creation of functional polymers with specific properties. The hydroxyl groups can be used to initiate ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, leading to the formation of polyesters with the dihydropyran moiety at the chain end. mdpi.com This approach is a common strategy for producing end-functionalized polymers. rsc.org Furthermore, the diol functionality allows for the synthesis of thermosets with tunable properties, potentially through rapid polymerization methods like ring-opening metathesis polymerization (ROMP). rsc.org The incorporation of such a functionalized monomer can introduce chirality and hydrophilicity into the polymer backbone, which could be advantageous for applications in biomedical materials or specialty polymers. The synthesis of bio-based polyesters from renewable resources is a growing field, and functionalized diols are key components in this endeavor. york.ac.uk

Precursors for Specialty Chemicals and Fine Chemical Synthesis Research

Dihydropyran derivatives are valuable intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. wikipedia.orgnih.govacs.orgoist.jpnih.gov The specific structure of this compound, with its defined stereochemistry and multiple functional groups, makes it a potentially useful starting material for the synthesis of specialty and fine chemicals. The diol functionality can be chemically modified or used to direct subsequent reactions, while the dihydropyran ring can undergo various transformations. nih.govsigmaaldrich.com

For example, dihydropyrans are known precursors in the synthesis of C-glycosides and components of macrocyclic antibiotics. The development of efficient and stereoselective methods for the synthesis of functionalized dihydropyrans is an active area of research, as these compounds are building blocks for natural products and pharmaceuticals. nih.govacs.orgnih.gov The synthesis of pyran derivatives is also relevant in the context of producing bio-based chemicals, such as 1,5-pentanediol, from renewable feedstocks. pyranco.com The unique combination of functional groups in this compound could be leveraged in multi-step syntheses to create novel and high-value chemical entities.

Development of Chemical Probes for Environmental Monitoring or Analytical Detection Methodologies

Fluorescent chemical probes are essential tools for detecting and quantifying various analytes in environmental and biological systems. Pyran derivatives, particularly those with extended π-conjugation, have been investigated as fluorescent cores for the development of chemical sensors. nih.govresearchgate.net For instance, dicyanomethylene-4H-pyran (DCM) derivatives are known for their excellent photophysical properties and are used to construct probes that function based on intramolecular charge transfer (ICT). nih.gov

While direct evidence for the use of this compound as a chemical probe is not prominent in the literature, its functional groups offer handles for chemical modification to create sensor molecules. The hydroxyl groups could be functionalized with fluorophores or moieties that interact specifically with target analytes. researchgate.net The development of fluorescent sensors often involves the rational design of molecules that exhibit a change in their fluorescence properties upon binding to a specific ion or molecule. rsc.org The dihydropyran scaffold could serve as a platform for building such probes, where the diol functionality allows for the attachment of recognition units and signaling components.

Advanced Analytical Methodologies for the Characterization and Research of 2 Methyl 3,4 Dihydro 2h Pyran 3,4 Diol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C6H10O3, the expected exact mass is 130.06299 Da. nih.gov HRMS analysis would confirm this precise mass, thereby verifying the molecular formula.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for analyzing fragmentation pathways. While specific fragmentation data for this exact diol is not extensively published, patterns can be inferred from studies on related pyran structures. researchgate.netkobv.de Electron ionization (EI) or electrospray ionization (ESI) can induce characteristic fragmentation. A plausible pathway for this compound would likely involve initial loss of water (H₂O) from the diol functionality, followed by cleavage of the pyran ring. Key fragmentation events could include the loss of a methyl radical (•CH₃), a hydroxyl radical (•OH), or formaldehyde (B43269) (CH₂O), leading to a series of diagnostic fragment ions. mdpi.com

Table 1: Predicted HRMS Data and Plausible Fragment Ions for this compound

| Ion | Proposed Formula | Calculated Exact Mass (Da) | Fragmentation Pathway |

| [M]+ | C₆H₁₀O₃ | 130.0630 | Molecular Ion |

| [M-H₂O]+ | C₆H₈O₂ | 112.0524 | Loss of water from diol |

| [M-CH₃]+ | C₅H₇O₃ | 115.0395 | Loss of the methyl group |

| [M-CH₂O]+ | C₅H₈O₂ | 100.0524 | Retro-Diels-Alder type reaction |

| [M-H₂O-CO]+ | C₅H₈O | 84.0575 | Subsequent loss of carbon monoxide |

This table is based on the known molecular formula nih.gov and general fragmentation patterns of related heterocyclic compounds. researchgate.netkobv.de

Multidimensional NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive structural and stereochemical information for this compound. caming.com The specific stereoisomer, (2S,3S,4R)-2-methyl-3,4-dihydro-2H-pyran-3,4-diol, highlights the need for techniques that can resolve complex spatial relationships. nih.gov

Standard 1D ¹H and ¹³C NMR provide initial data, but 2D NMR experiments are required for full elucidation:

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings, allowing for the mapping of proton networks within the molecule, such as the connectivity between H-3, H-4, and the proton at C-5.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, definitively assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons to C-2 of the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. This is particularly valuable for determining the relative stereochemistry of the methyl group at C-2 and the hydroxyl groups at C-3 and C-4, confirming the cis or trans relationships between these substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C-2 | ~3.8 - 4.2 | ~70 - 75 | H-3, H-6, CH₃ |

| C-3 | ~3.5 - 3.9 | ~72 - 78 | H-2, H-4, OH-3 |

| C-4 | ~3.9 - 4.3 | ~68 - 74 | H-3, H-5, OH-4 |

| C-5 | ~5.8 - 6.2 | ~128 - 132 | H-4, H-6 |

| C-6 | ~4.5 - 4.9 | ~98 - 102 | H-2, H-5 |

| CH₃ (at C-2) | ~1.2 - 1.5 | ~18 - 22 | C-2, C-3 |

Note: Predicted values are estimates based on typical shifts for similar dihydropyran structures. Actual values may vary.

Advanced Chromatographic Techniques (e.g., SFC, Capillary Electrophoresis) for Purity and Isomer Separation

The presence of multiple stereocenters in this compound necessitates the use of advanced chromatographic techniques for purity assessment and, crucially, for the separation of its stereoisomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an effective technique for chiral separations. Using a chiral stationary phase (CSP), SFC can separate the different enantiomers and diastereomers of this compound with high resolution and speed. The use of supercritical CO₂ as the mobile phase, often modified with a small amount of an organic solvent like methanol, allows for fast, efficient, and environmentally friendly analysis.